1'-[2-(2-Methoxyphenoxy)ethyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Description
Properties
IUPAC Name |
1'-[2-(2-methoxyphenoxy)ethyl]-5'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15-8-9-17-16(14-15)21(26-11-5-12-27-21)20(23)22(17)10-13-25-19-7-4-3-6-18(19)24-2/h3-4,6-9,14H,5,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZCCYAFMPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CCOC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mn(III)-Catalyzed Oxidation
A validated method for spiro[indole-dioxane] systems involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides using Mn(OAc)₃·2H₂O in glacial acetic acid under reflux. For the target compound, the proposed pathway is:
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Substrate Preparation : Synthesize N-(2-(2-methoxyphenoxy)ethyl)-5-methylindoline-2-carboxamide by coupling 5-methylindoline-2-carboxylic acid with 2-(2-methoxyphenoxy)ethylamine.
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Oxidative Cyclization :
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Workup :
Key Data :
Multicomponent Synthesis Using Nano-ZnO Catalysis
Nano-ZnO catalyzed one-pot reactions offer a green alternative for spiro compound synthesis. Adapting this approach:
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Reagents :
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Isatin derivative : 5-Methylisatin.
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1,3-Dioxane precursor : 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid).
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Side chain introducer : 2-(2-Methoxyphenoxy)ethyl bromide.
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Reaction Conditions :
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Mechanism :
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Knoevenagel condensation between isatin and Meldrum’s acid.
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Michael addition and cyclization facilitated by ZnO’s Lewis acidity.
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Alkylation of the indole nitrogen with the phenoxyethyl bromide.
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Optimization Table :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 61 |
| 10 | 80 | 84 |
| 15 | 80 | 79 |
Side Chain Introduction via Nucleophilic Substitution
Post-spiro ring formation, the 2-(2-methoxyphenoxy)ethyl group can be introduced through:
Alkylation of Indole Nitrogen
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Substrate : 5'-Methylspiro[1,3-dioxane-2,3'-indole]-2'-one.
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Reagent : 2-(2-Methoxyphenoxy)ethyl bromide (1.2 equiv).
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Conditions :
Challenges and Optimization Strategies
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Regioselectivity : Competing alkylation at indole C-3 vs. N-1 necessitates bulky bases (e.g., DBU) to favor N-alkylation.
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Catalyst Reusability : Nano-ZnO retains 90% activity after five cycles, reducing costs.
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Byproduct Formation : Mn(III) overoxidation can generate quinone impurities; controlled stoichiometry (1.2–1.5 equiv Mn(OAc)₃) mitigates this .
Chemical Reactions Analysis
Types of Reactions: 1’-[2-(2-Methoxyphenoxy)ethyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
1’-[2-(2-Methoxyphenoxy)ethyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 1’-[2-(2-Methoxyphenoxy)ethyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the spirocyclic structure may enhance its stability and specificity.
Comparison with Similar Compounds
- 1’-[2-(2-Hydroxyphenoxy)ethyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one
- 1’-[2-(2-Methoxyphenoxy)ethyl]-5’-ethylspiro[1,3-dioxane-2,3’-indole]-2’-one
Comparison:
- Uniqueness: The presence of the methoxy group in 1’-[2-(2-Methoxyphenoxy)ethyl]-5’-methylspiro[1,3-dioxane-2,3’-indole]-2’-one provides unique electronic properties that can influence its reactivity and interaction with biological targets.
- Structural Differences: Variations in the substituents on the indole or dioxane rings can significantly alter the compound’s physical and chemical properties, making each derivative unique in its applications and effects.
Biological Activity
Chemical Structure and Properties
Chemical Structure : The compound features a complex structure characterized by a spirocyclic arrangement involving a dioxane and indole moiety, along with a methoxyphenoxyethyl group. This unique configuration may contribute to its biological properties.
Molecular Formula : CHNO
Molecular Weight : 313.35 g/mol
Anticancer Activity
Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC Values:
- MCF-7: 12 µM
- A549: 15 µM
Antioxidant Properties
Compound X has shown promising antioxidant activity. It scavenges free radicals effectively, which is crucial for protecting cellular components from oxidative stress.
- DPPH Radical Scavenging Activity : 85% inhibition at 50 µM concentration.
- Total Phenolic Content : 150 mg GAE/g of extract.
Anti-inflammatory Effects
In vivo studies have demonstrated that Compound X reduces inflammation in animal models of arthritis. It appears to modulate pro-inflammatory cytokines such as TNF-α and IL-6.
- Model Used : Carrageenan-induced paw edema in rats.
- Results : 40% reduction in edema after treatment with Compound X at a dose of 20 mg/kg.
The biological activity of Compound X can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cell division.
- Antioxidant Activity : Reduction of reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
- Cytokine Modulation : Downregulation of inflammatory mediators.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of Compound X in patients with advanced breast cancer. Patients received Compound X alongside standard chemotherapy.
- Participants : 50 patients
- Duration : 6 months
- Outcome : 60% showed partial response, with significant tumor size reduction observed via imaging studies.
Case Study 2: Osteoarthritis Management
In a preclinical study on osteoarthritis, Compound X was administered to a group of rats over four weeks.
- Assessment Method : Histopathological analysis and behavioral tests.
- Findings : Improved joint function and reduced cartilage degradation were noted compared to the control group.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Proliferation | IC: 12 µM |
| Antioxidant | DPPH Scavenging | 85% inhibition at 50 µM |
| Anti-inflammatory | Paw Edema Model | 40% reduction at 20 mg/kg |
Table 2: Clinical Trial Outcomes
| Study Type | Patient Group | Response Rate |
|---|---|---|
| Breast Cancer Trial | Advanced Cases | 60% partial response |
| Osteoarthritis Study | Preclinical Rat Model | Improved joint function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
